Cas no 383142-90-3 (5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid)
5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid
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- Inchi: 1S/C7H6N4O2/c12-6(13)5-8-7(10-9-5)11-3-1-2-4-11/h1-4H,(H,12,13)(H,8,9,10)
- InChI Key: XIKZTCXYFVSBJT-UHFFFAOYSA-N
- SMILES: OC(C1NN=C(N=1)N1C=CC=C1)=O
5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P841165-10mg |
5-(1H-Pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic Acid |
383142-90-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P841165-50mg |
5-(1H-Pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic Acid |
383142-90-3 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P841165-100mg |
5-(1H-Pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic Acid |
383142-90-3 | 100mg |
$ 230.00 | 2022-06-03 |
5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid Related Literature
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid
Introduction to 5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid (CAS No. 383142-90-3)
5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With the CAS number 383142-90-3, this compound represents a promising scaffold for the development of novel therapeutic agents. The presence of both a pyrrole ring and a 1,2,4-triazole moiety makes it an intriguing candidate for further investigation, particularly in the context of drug discovery and medicinal chemistry.
The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom, and it is well-known for its role in various biologically active molecules. In contrast, the 1,2,4-triazole ring is a three-membered heterocycle with two nitrogen atoms and has been extensively studied for its antimicrobial, antiviral, and anti-inflammatory properties. The combination of these two motifs in 5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid suggests that it may exhibit multiple biological activities simultaneously.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that the pyrrole and triazole moieties can interact with biological targets in specific ways, leading to the development of drugs with enhanced efficacy and reduced side effects. For instance, computational studies have suggested that 5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid may interact with enzymes and receptors involved in inflammation and pain signaling pathways.
In vitro experiments have also provided valuable insights into the potential of this compound. Initial screening studies have indicated that 5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid exhibits inhibitory activity against several enzymes associated with inflammatory diseases. This has prompted further investigation into its mechanism of action and potential therapeutic applications. For example, researchers have explored its interaction with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—a class of molecules involved in pain and inflammation.
Moreover, the structural flexibility of 5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid allows for modifications that can fine-tune its biological activity. This has led to the synthesis of several derivatives that have shown improved potency and selectivity compared to the parent compound. Such derivatives are being evaluated in preclinical studies to assess their safety and efficacy in animal models. The results from these studies are expected to provide a clearer picture of the compound's potential as a therapeutic agent.
The pharmaceutical industry has been particularly interested in developing drugs that target inflammation and pain pathways due to the high prevalence of related diseases such as arthritis and chronic pain syndromes. 5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid represents a promising lead compound that could potentially address these conditions more effectively than existing treatments. Its unique structure offers several advantages over traditional small-molecule drugs, including better bioavailability and reduced toxicity.
Another area where this compound shows promise is in the treatment of neurological disorders. The pyrrole and triazole moieties are known to interact with neurotransmitter systems in the brain, making them attractive candidates for drugs targeting conditions such as depression and epilepsy. Preliminary studies have suggested that 5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid may modulate the activity of certain neurotransmitter receptors without causing significant side effects.
The synthesis of 5-(1H-Pyrrol-1-yl)-4h-1,2,4-triazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed efficient synthetic routes that utilize readily available starting materials and minimize waste generation. These methods are crucial for scaling up production if the compound enters clinical development.
Quality control is another critical aspect of working with this compound. Rigorous analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify its identity and purity before it is used in biological assays or further chemical modifications.
The future direction of research on 5-(1H-Pyrrol-1-yi)-4h-l,l,-triazole--carb-oxylic ac-id (CAS No.-383142--90--3) will likely focus on expanding its chemical space through library synthesis and structure-based drug design approaches. By exploring different derivatives and analogs,-scientists hope-to uncover new therapeutic applications-and enhance its pharmacological profile further
The growing interest-in bioconjugation strategies also suggests-that future-studies may-examine-the-use-of this-compound-as-a-vector-or-platform-for-drug-delivery-systems
In summary,_5_(l_H-pyrrol-l_yl)_--_l_24_tria_zol-e_34_carb-oxylic_ac_id_(CAS_No._383142_90_93)_is-a-compound-with-potential-pharmacological-applications-due-to-it-s UNIQUE Structural_properties_and_biological_activities
Ongoing-research-in-the-field-of-pharmaceutical chemistry-will-be crucial_in-deciding-the-future_of_this-molecule-and-other-compounds-like_it_in-drug_discovery_and-development
By Combining-computational_methods,-synthetic_approaches,-and-biological-assays,-researchers Can Accelerate-the-discovery_of_new_drugs_and-improve patient-outcomes worldwidely
The Importance_of Basic-science-research-in-understanding-the-mechanisms-of-action_of-compounds-like _this-cannot_be-overstated
This-work-provides-a-window_into-the-future-of-pharmaceutical-discovery-and Highlights_the-promise-of-heterocyclic_compounds-as-therapeutic_agents
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